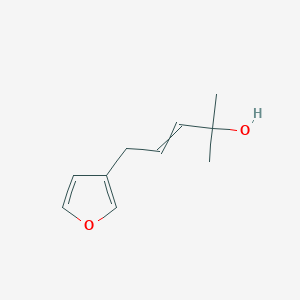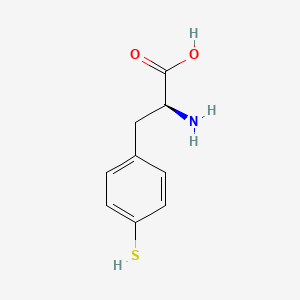
4-Sulfanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Coupling: Conjugated products with other molecules.
Aplicaciones Científicas De Investigación
4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The parent compound without the thiol group.
4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.
4-Nitro-L-phenylalanine: A nitro-substituted derivative.
Uniqueness
4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.
Propiedades
Número CAS |
84053-10-1 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |
Clave InChI |
DKZIJCYVZNQMAU-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


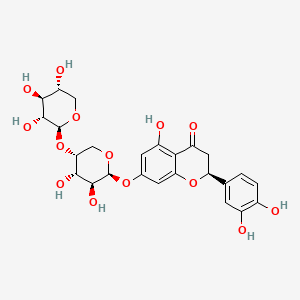
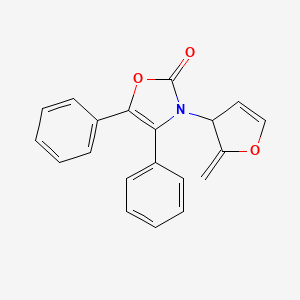


![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
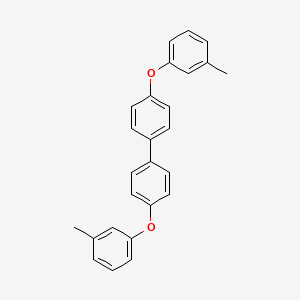

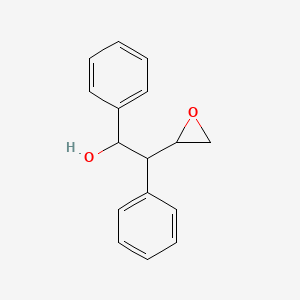
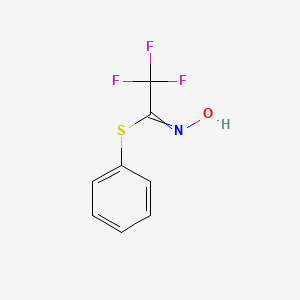
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
